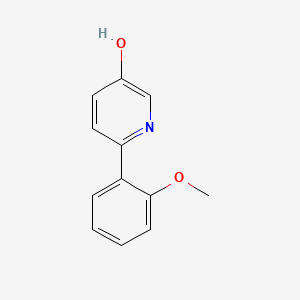

6-(2-Methoxyphenyl)pyridin-3-ol

Description

BenchChem offers high-quality 6-(2-Methoxyphenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyphenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWPDQFILREJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692464 | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-36-8 | |

| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-(2-Methoxyphenyl)pyridin-3-ol, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis of substituted pyridin-3-ols is a critical area of research due to their prevalence in pharmaceuticals and other bioactive compounds. This document outlines a robust and adaptable synthetic strategy, presents data in a structured format, and includes detailed experimental protocols based on established chemical principles.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly effective and widely utilized method for the synthesis of 6-arylpyridin-3-ols is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. In this proposed synthesis, 6-chloropyridin-3-ol is coupled with 2-methoxyphenylboronic acid to yield the target compound, 6-(2-Methoxyphenyl)pyridin-3-ol. This approach is favored for its high functional group tolerance and generally good yields.

A crucial preceding step is the synthesis of the 6-chloropyridin-3-ol starting material. This can be achieved through various methods, one of which involves the diazotization of 6-aminopyridin-3-ol followed by a Sandmeyer reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the proposed two-step synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol.

Table 1: Synthesis of 6-chloropyridin-3-ol

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 6-aminopyridin-3-ol | NaNO₂, HCl(aq) | Water | 0 - 5 | 1 | - | - |

| 2 | Diazonium salt intermediate | CuCl | Water | 50 | 2 | 65 | 97 |

Table 2: Suzuki-Miyaura Cross-Coupling for 6-(2-Methoxyphenyl)pyridin-3-ol

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 6-chloropyridin-3-ol | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 82 | >98 |

Experimental Protocols

Synthesis of 6-chloropyridin-3-ol

Materials:

-

6-aminopyridin-3-ol (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Copper(I) Chloride (1.2 eq)

-

Deionized Water

-

Ice

Procedure:

-

A solution of 6-aminopyridin-3-ol in deionized water and concentrated hydrochloric acid is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in deionized water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

In a separate flask, a solution of copper(I) chloride in deionized water is prepared.

-

The cold diazonium salt solution is added portion-wise to the copper(I) chloride solution.

-

The reaction mixture is then heated to 50 °C and stirred for 2 hours.

-

After cooling to room temperature, the mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-chloropyridin-3-ol.

Synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol via Suzuki-Miyaura Coupling

Materials:

-

6-chloropyridin-3-ol (1.0 eq)

-

2-methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium Carbonate (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a degassed mixture of 1,4-dioxane and water (4:1) in a round-bottom flask are added 6-chloropyridin-3-ol, 2-methoxyphenylboronic acid, and potassium carbonate.

-

The mixture is further degassed by bubbling with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) is then added, and the flask is equipped with a reflux condenser.

-

The reaction mixture is heated to 100 °C and stirred for 12 hours under an argon atmosphere.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography to yield 6-(2-Methoxyphenyl)pyridin-3-ol.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 6-(2-Methoxyphenyl)pyridin-3-ol.

Key Chemical Transformation

Caption: The key Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Chemical Properties of 6-(2-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-(2-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available data on structurally related compounds to present a predictive profile. This includes its chemical structure, physicochemical properties, potential synthetic routes, and spectral characteristics. Furthermore, based on the biological activities of analogous methoxyphenylpyridine and pyridin-3-ol scaffolds, this document explores its potential as an antibacterial agent and as a modulator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Detailed hypothetical experimental protocols for its synthesis and for screening its potential biological activities are provided, alongside graphical representations of relevant signaling pathways and experimental workflows to guide further research.

Chemical and Physical Properties

While experimental data for 6-(2-Methoxyphenyl)pyridin-3-ol is scarce, its fundamental properties can be predicted based on its structure. The molecule consists of a pyridin-3-ol core substituted with a 2-methoxyphenyl group at the 6-position.

Table 1: Physicochemical Properties of 6-(2-Methoxyphenyl)pyridin-3-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| Predicted XlogP | 2.1 | PubChem[1] |

| SMILES | COC1=CC=CC=C1C2=NC=C(C=C2)O | PubChem[1] |

| InChI | InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | PubChem[1] |

| InChIKey | RSWPDQFILREJAD-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Coupling

A potential synthetic route involves the palladium-catalyzed Suzuki coupling of a protected 6-halopyridin-3-ol with 2-methoxyphenylboronic acid.

Experimental Protocol: Synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol

Materials:

-

6-bromo-3-(methoxymethoxy)pyridine (or other suitable protected 6-halopyridin-3-ol)

-

2-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To an oven-dried flask, add 6-bromo-3-(methoxymethoxy)pyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography to obtain the protected 6-(2-methoxyphenyl)-3-(methoxymethoxy)pyridine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with a mild base, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 6-(2-Methoxyphenyl)pyridin-3-ol.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 6-(2-Methoxyphenyl)pyridin-3-ol.

Spectral Data (Representative)

No experimental spectra for 6-(2-Methoxyphenyl)pyridin-3-ol are publicly available. The following tables provide expected chemical shifts and spectral features based on data from structurally similar compounds.

NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H (Pyridine) | 7.0 - 8.5 | Aromatic-C (Pyridine) | 115 - 155 |

| Aromatic-H (Phenyl) | 6.9 - 7.8 | Aromatic-C (Phenyl) | 110 - 160 |

| -OH | 9.0 - 10.0 (broad s) | C-O (Pyridine) | 150 - 160 |

| -OCH₃ | ~3.9 (s) | C-O (Methoxy) | 155 - 160 |

| -OCH₃ | ~55 |

Note: Predicted shifts are based on general values for substituted pyridines and methoxybenzenes. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C and C=N stretch (aromatic) | 1450 - 1600 |

| C-O stretch (phenol) | 1200 - 1260 |

| C-O stretch (aryl ether) | 1000 - 1075 (asymmetric), 1200 - 1275 (symmetric) |

Mass Spectrometry

Table 4: Predicted Mass-to-Charge Ratios for Common Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 202.0863 |

| [M+Na]⁺ | 224.0682 |

| [M-H]⁻ | 200.0717 |

Source: Predicted values from PubChem.[1]

Potential Biological Activity and Signaling Pathways

The methoxyphenylpyridine scaffold is present in a number of biologically active molecules. Based on the activities of related compounds, 6-(2-Methoxyphenyl)pyridin-3-ol may exhibit antibacterial properties or act as a kinase inhibitor, potentially targeting the PI3K signaling pathway.

Potential as a PI3K Inhibitor

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is implicated in various diseases, including cancer. Several pyridine-based molecules have been identified as inhibitors of PI3K isoforms.[2]

PI3K Signaling Pathway

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant human PI3K enzyme

-

Substrate (e.g., phosphatidylinositol)

-

ATP

-

6-(2-Methoxyphenyl)pyridin-3-ol (test compound)

-

Positive control inhibitor (e.g., Wortmannin)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 6-(2-Methoxyphenyl)pyridin-3-ol in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the assay buffer, the PI3K enzyme, and the substrate.

-

Add the test compound or control to the wells.

-

Initiate Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Workflow for Kinase Inhibitor Screening

Caption: Workflow for in vitro kinase inhibitor screening.

Potential as an Antibacterial Agent

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of both a hydroxyl and a methoxyphenyl group on the pyridine ring could contribute to its interaction with bacterial targets.

Experimental Protocol: Broth Microdilution Antibacterial Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

6-(2-Methoxyphenyl)pyridin-3-ol (test compound)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining antibacterial MIC.

Conclusion

6-(2-Methoxyphenyl)pyridin-3-ol is a compound with a structure that suggests potential biological activity. While experimental data is currently limited, this guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and potential avenues for biological investigation. The provided protocols and workflows for synthesis and biological screening are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

References

Spectroscopic Analysis of 6-(2-Methoxyphenyl)pyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(2-Methoxyphenyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also outlines detailed experimental protocols for its synthesis and subsequent spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for 6-(2-Methoxyphenyl)pyridin-3-ol (Molecular Formula: C₁₂H₁₁NO₂, Monoisotopic Mass: 201.07898 Da)[1].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine-H2 | 7.9 - 8.1 | d | ~2.5 |

| Pyridine-H4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| Pyridine-H5 | 7.0 - 7.2 | d | ~8.5 |

| Phenyl-H3' | 7.3 - 7.5 | t | ~7.5 |

| Phenyl-H4' | 7.0 - 7.2 | t | ~7.5 |

| Phenyl-H5' | 7.6 - 7.8 | d | ~7.5 |

| Phenyl-H6' | 6.9 - 7.1 | d | ~8.0 |

| OCH₃ | 3.8 - 4.0 | s | - |

| OH | 9.0 - 10.0 | br s | - |

Note: Predicted values are based on the analysis of similar methoxy-substituted phenylpyridines. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 145 - 148 |

| Pyridine-C3 | 150 - 153 |

| Pyridine-C4 | 120 - 123 |

| Pyridine-C5 | 125 - 128 |

| Pyridine-C6 | 155 - 158 |

| Phenyl-C1' | 128 - 131 |

| Phenyl-C2' | 156 - 159 |

| Phenyl-C3' | 110 - 113 |

| Phenyl-C4' | 120 - 123 |

| Phenyl-C5' | 129 - 132 |

| Phenyl-C6' | 120 - 123 |

| OCH₃ | 55 - 57 |

Note: Predicted values are based on the analysis of similar methoxy-substituted phenylpyridines. Actual experimental values may vary.

Mass Spectrometry Data

Table 3: Predicted m/z Values for Adducts of 6-(2-Methoxyphenyl)pyridin-3-ol. [1]

| Adduct | m/z |

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

| [M+NH₄]⁺ | 219.11280 |

| [M+K]⁺ | 240.04214 |

| [M]⁺ | 201.07843 |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Characteristic IR Absorption Bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-O-C stretch (ether) | 1020 - 1275 | Strong |

Note: Predicted values are based on general IR correlation tables and data from similar compounds.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 6-(2-Methoxyphenyl)pyridin-3-ol are provided below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible synthetic route for 6-(2-Methoxyphenyl)pyridin-3-ol is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.

Materials:

-

6-Bromopyridin-3-ol

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask, add 6-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 6-(2-Methoxyphenyl)pyridin-3-ol.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

3. Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Analysis:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the proposed Suzuki-Miyaura synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol.

References

Crystal Structure of 6-(2-Methoxyphenyl)pyridin-3-ol: A Search for Core Data

Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure of 6-(2-Methoxyphenyl)pyridin-3-ol has not been determined or is not publicly available. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.

The investigation for the crystal structure of 6-(2-Methoxyphenyl)pyridin-3-ol involved extensive queries of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). These searches did not yield any specific crystallographic information, such as a Crystallographic Information File (CIF), for the target molecule.

While no data exists for 6-(2-Methoxyphenyl)pyridin-3-ol, structural information for related compounds containing either a methoxyphenyl or a substituted pyridine moiety has been reported. These include derivatives of quinoxaline, terpyridine, and other complex heterocyclic systems. However, the unique three-dimensional arrangement of atoms and molecules in a crystal is highly specific to the exact chemical structure. Therefore, data from analogous compounds cannot be used to accurately describe the crystal packing, bond lengths, bond angles, and intermolecular interactions of 6-(2-Methoxyphenyl)pyridin-3-ol.

Future Outlook

The determination of the crystal structure of 6-(2-Methoxyphenyl)pyridin-3-ol would require experimental work, typically involving single-crystal X-ray diffraction. A general workflow for such a study is outlined below.

General Experimental Workflow for Crystal Structure Determination

This diagram illustrates a typical process that would be followed to determine the crystal structure of a compound like 6-(2-Methoxyphenyl)pyridin-3-ol.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Should the crystal structure of 6-(2-Methoxyphenyl)pyridin-3-ol be determined and published in the future, a comprehensive technical guide could be developed. This would include a detailed analysis of its crystallographic parameters, molecular geometry, intermolecular interactions, and a comparison with structurally related compounds. For researchers and professionals in drug development, such information would be invaluable for understanding its solid-state properties and for structure-based drug design efforts.

An In-depth Technical Guide to the Purification of 6-(2-Methoxyphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 6-(2-Methoxyphenyl)pyridin-3-ol, a key intermediate in pharmaceutical research. The following sections detail a likely synthetic route, the resulting impurity profile, and a multi-step purification strategy designed to achieve high purity suitable for downstream applications.

Introduction and Impurity Profile

6-(2-Methoxyphenyl)pyridin-3-ol is a biaryl compound commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or its ester with a halo-pyridine. For the synthesis of the target molecule, a plausible route is the reaction of 2-methoxyphenylboronic acid with 6-bromopyridin-3-ol.

This synthetic approach can introduce several classes of impurities that must be removed to ensure the quality and reliability of the final compound. Understanding this impurity profile is critical for designing an effective purification strategy.

Potential Impurities:

-

Unreacted Starting Materials: Residual 2-methoxyphenylboronic acid and 6-bromopyridin-3-ol.

-

Catalyst Residues: Palladium from the catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and its ligands (e.g., triphenylphosphine, triphenylphosphine oxide).

-

Homocoupling Byproducts: 2,2'-dimethoxybiphenyl, formed from the self-coupling of 2-methoxyphenylboronic acid.

-

Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, cesium carbonate).

-

Solvent Residues: Residual solvents from the reaction and workup (e.g., 1,4-dioxane, toluene, water).

A logical workflow for the purification of 6-(2-Methoxyphenyl)pyridin-3-ol is outlined below.

Caption: A typical workflow for the synthesis and purification of 6-(2-Methoxyphenyl)pyridin-3-ol.

Purification Strategy and Methodologies

A multi-step purification strategy is recommended to effectively remove the diverse range of potential impurities. This typically involves an initial aqueous workup followed by one or more chromatographic and/or recrystallization steps.

Aqueous Workup

The initial purification step after the Suzuki-Miyaura coupling reaction is a standard aqueous workup. This procedure aims to remove the bulk of inorganic salts, water-soluble impurities, and some of the more polar starting materials.

Experimental Protocol:

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

If the reaction was performed in a water-miscible solvent like 1,4-dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate solution to neutralize any acidic components and remove some of the boronic acid residues.

-

Water to remove inorganic salts.

-

Brine (saturated aqueous sodium chloride) to reduce the water content in the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.

Silica Gel Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from less polar impurities, such as the homocoupling byproduct (2,2'-dimethoxybiphenyl), and more polar impurities, including unreacted starting materials and catalyst residues.[1]

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.[1][2] Given the predicted moderate polarity of the target compound (XlogP ≈ 2.1), a gradient from 10% to 50% ethyl acetate in hexanes is likely to be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product. For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.[2]

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor their composition using TLC.

-

Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

-

Caption: Workflow for purification by silica gel column chromatography.

Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline, high-purity solid. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[3]

Experimental Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but have high solubility at its boiling point. For a moderately polar aromatic compound like 6-(2-Methoxyphenyl)pyridin-3-ol, good candidate solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or a mixed solvent system such as ethyl acetate/hexanes or ethanol/water.[4][5]

-

Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Presentation

The following table provides an illustrative summary of the expected outcomes for each purification step. The values are representative of typical yields and purities achieved with these methods for similar compounds and are not based on specific experimental data for 6-(2-Methoxyphenyl)pyridin-3-ol.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Key Impurities Removed |

| Aqueous Workup | Crude Reaction Mixture | Crude Product | >95 | 60-80 | Inorganic salts, water-soluble reagents |

| Column Chromatography | Crude Product | Partially Purified Product | 70-90 | 95-98 | Unreacted starting materials, homocoupling byproducts, catalyst residues |

| Recrystallization | Partially Purified Product | High Purity Product | 80-95 | >99 | Minor structurally similar impurities, residual catalyst |

Conclusion

The successful purification of 6-(2-Methoxyphenyl)pyridin-3-ol synthesized via a Suzuki-Miyaura coupling reaction requires a systematic, multi-step approach. An initial aqueous workup is essential for removing inorganic byproducts. Subsequent purification by silica gel column chromatography is highly effective in separating the target compound from a range of organic impurities. A final recrystallization step can be employed to achieve high purity, yielding a product suitable for the stringent requirements of drug development and other advanced research applications. The specific conditions for each step, particularly the choice of solvents for chromatography and recrystallization, should be optimized based on small-scale trials to ensure the best possible outcome.

References

Stability of 6-(2-Methoxyphenyl)pyridin-3-ol under different conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential stability of 6-(2-methoxyphenyl)pyridin-3-ol under various stress conditions. While specific experimental data for this compound is not publicly available, this document extrapolates from the known chemistry of pyridin-3-ol and related methoxyphenyl pyridine derivatives to predict stability profiles and degradation pathways. It further outlines the standard methodologies and experimental workflows required for a comprehensive stability assessment, serving as a foundational resource for researchers in drug development.

Predicted Stability Profile and Degradation Pathways

The chemical structure of 6-(2-methoxyphenyl)pyridin-3-ol, featuring a pyridin-3-ol core with a methoxyphenyl substituent, suggests potential susceptibility to specific degradation pathways. The electron-rich nature of the pyridine ring, coupled with the phenolic hydroxyl and methoxy groups, indicates that the molecule may be sensitive to oxidative, photolytic, and extreme pH conditions.

Potential Degradation Pathways Include:

-

Oxidation: The pyridin-3-ol moiety is susceptible to oxidation, which could lead to the formation of N-oxides, quinone-like structures, or ring-opening products. The methoxy group can also undergo oxidation.

-

Hydrolysis: Under strongly acidic or basic conditions, the ether linkage of the methoxy group could be susceptible to hydrolysis, yielding a phenolic derivative.

-

Photodegradation: Aromatic and heteroaromatic systems can be prone to degradation upon exposure to UV or visible light, potentially leading to radical-mediated reactions and the formation of complex degradation products.

Generally, pyridine and its derivatives are considered stable and relatively unreactive.[1] However, they can be attacked by electrophiles at the ring nitrogen and certain carbon atoms.[1]

Experimental Protocols for Stability Testing

A comprehensive assessment of the stability of 6-(2-methoxyphenyl)pyridin-3-ol would necessitate forced degradation studies. These studies are crucial for identifying potential degradation products, understanding degradation mechanisms, and establishing the intrinsic stability of the molecule.[2]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products that might be observed during long-term storage.

Table 1: Hypothetical Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Cleavage of the methoxy group to a phenol | HPLC-UV, LC-MS |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Potential for ring opening or rearrangement | HPLC-UV, LC-MS |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated derivatives, ring-opened products | HPLC-UV, LC-MS |

| Thermal Stress | Solid-state at 105°C for 48 hours | Minimal degradation expected if thermally stable | HPLC-UV |

| Photostability | Exposure to ICH Q1B compliant light source (UV and visible) | Complex mixture of photoproducts | HPLC-UV, LC-MS |

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A typical method would be:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance for 6-(2-methoxyphenyl)pyridin-3-ol.

-

Mass Spectrometry (LC-MS): Coupled with HPLC to identify the mass of degradation products, aiding in structure elucidation.

-

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram outlines the logical steps for conducting a comprehensive stability study of 6-(2-methoxyphenyl)pyridin-3-ol.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 6-(2-methoxyphenyl)pyridin-3-ol under oxidative and hydrolytic stress.

Summary of Hypothetical Quantitative Data

The following table presents a hypothetical summary of the degradation of 6-(2-methoxyphenyl)pyridin-3-ol under various stress conditions, as would be determined by a stability-indicating HPLC method.

Table 2: Hypothetical Degradation Data

| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradant (% Area) |

| Initial (Unstressed) | 99.8 | 0.2 | - |

| Acid Hydrolysis | 85.2 | 14.8 | 12.5 (Degradant F) |

| Base Hydrolysis | 92.1 | 7.9 | 5.3 (Unknown) |

| Oxidation | 78.5 | 21.5 | 15.2 (Degradant D) |

| Thermal Stress | 99.5 | 0.5 | 0.3 (Unknown) |

| Photostability | 90.3 | 9.7 | 7.1 (Multiple Degradants) |

Conclusion

This technical guide provides a predictive overview of the stability of 6-(2-methoxyphenyl)pyridin-3-ol and a framework for its experimental evaluation. Based on the chemistry of its core structures, the compound is likely to be most susceptible to oxidative and strong acid-catalyzed degradation. A thorough investigation using forced degradation studies coupled with a validated stability-indicating HPLC method is essential to fully characterize its stability profile. The provided workflows and potential degradation pathways serve as a valuable starting point for researchers and drug development professionals working with this and structurally related molecules.

References

An In-depth Technical Guide to the Solubility of 6-(2-Methoxyphenyl)pyridin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(2-Methoxyphenyl)pyridin-3-ol, a crucial parameter for its development in pharmaceutical and chemical research. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a standardized experimental protocol for its determination, a template for data presentation, and an illustrative biological pathway where similar compounds are active.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 6-(2-Methoxyphenyl)pyridin-3-ol in common organic solvents has not been published. To facilitate standardized data collection and comparison, the following table is provided for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of 6-(2-Methoxyphenyl)pyridin-3-ol

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | Alcohol | 25 | Shake-Flask | ||

| e.g., Acetone | Ketone | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask | ||

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Shake-Flask | ||

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Shake-Flask | ||

| e.g., N,N-Dimethylformamide (DMF) | Amide | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol provides a detailed methodology for its application to 6-(2-Methoxyphenyl)pyridin-3-ol.

2.1. Materials and Equipment

-

6-(2-Methoxyphenyl)pyridin-3-ol (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Calibrated pH meter (for buffered systems, if applicable)

2.2. Procedure

-

Preparation: Add an excess amount of solid 6-(2-Methoxyphenyl)pyridin-3-ol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] The time required for equilibration should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period for the excess solid to settle. Centrifugation can also be used to facilitate this separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of 6-(2-Methoxyphenyl)pyridin-3-ol in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the results in units such as g/L and mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[2]

2.3. Experimental Workflow Diagram

Potential Biological Signaling Pathway

While the specific biological targets of 6-(2-Methoxyphenyl)pyridin-3-ol are not yet defined in the literature, derivatives of pyridin-3-ol have been investigated for their biological activities, including their role in modulating cellular redox environments. For instance, a diselenide-derivative of 3-pyridinol has been shown to induce reductive stress-mediated cell death in A549 lung cancer cells by inhibiting key redox enzymes.[3] The following diagram illustrates a plausible signaling pathway based on these findings.

3.1. Reductive Stress-Mediated Apoptosis Pathway

This pathway depicts how a pyridin-3-ol derivative could alter the cellular redox balance, leading to cell cycle arrest and apoptosis.

This guide provides the necessary framework for researchers to systematically investigate the solubility of 6-(2-Methoxyphenyl)pyridin-3-ol and to consider its potential biological activities based on related structures. The provided experimental protocol and data presentation format are intended to promote consistency and comparability of results across different laboratories.

References

The Ascending Trajectory of Pyridin-3-ol Derivatives: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and isolation of novel pyridin-3-ol derivatives, with a focus on presenting quantitative data, detailed experimental protocols, and the visualization of their mechanisms of action through signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for representative, recently developed pyridine derivatives, illustrating the potency and efficacy achieved through targeted synthesis. While specific data for a single, novel pyridin-3-ol derivative is consolidated from various sources for illustrative purposes, these tables reflect the typical parameters evaluated in drug discovery campaigns.

Table 1: Synthesis and Purification of Representative Pyridine Derivatives

| Compound ID | Synthetic Yield (%) | Purification Method | Final Purity (%) |

| PYR-01 | 75 | Column Chromatography | >98 |

| PYR-02 | 68 | Recrystallization | >99 |

| PYR-03 | 82 | Preparative HPLC | >99 |

Table 2: In Vitro Antibacterial Activity of 3-(pyridin-3-yl)-2-oxazolidinone Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |

| 21b | 4 | 2 | 8 | 4 |

| 21d | 2 | 1 | 4 | 2 |

| 21e | 4 | 2 | 8 | 4 |

| 21f | 2 | 1 | 4 | 2 |

| Linezolid | 2 | 1 | 2 | 1 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which serve as a proxy for novel pyridin-3-yl compounds.[1]

Table 3: Anticancer Activity of Pyridin-3-yl Pyrimidine Derivatives against K562 Leukemia Cells

| Compound ID | Bcr-Abl Kinase Inhibition (IC50, µM) | K562 Cell Proliferation (IC50, µM) |

| A2 | 0.019 | 0.046 |

| A8 | 0.023 | 0.051 |

| A9 | 0.028 | 0.063 |

| Imatinib | 0.025 | 0.058 |

Data represents findings from a study on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following protocols are representative of the synthesis and isolation of novel pyridin-3-ol derivatives.

General Synthesis of Substituted Pyridin-3-ols

This protocol outlines a common synthetic route to access substituted pyridin-3-ol derivatives, which can be adapted for various analogues.

Materials:

-

Substituted 2-chloronicotinaldehyde

-

Organoboron reagent (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/water mixture)

-

Reducing agent (e.g., NaBH₄)

-

Acid for deprotection (e.g., HBr)

Procedure:

-

Suzuki Coupling: To a solution of substituted 2-chloronicotinaldehyde (1.0 eq) in a dioxane/water mixture (4:1), add the organoboron reagent (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Reduction: The purified aldehyde is dissolved in methanol and cooled to 0 °C. A reducing agent (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours.

-

The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

-

Demethylation/Deprotection: The resulting alcohol is treated with a strong acid at reflux for 4 hours to yield the final pyridin-3-ol derivative.

-

The reaction is neutralized with a saturated NaHCO₃ solution, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the crude product, which is then purified by recrystallization or preparative HPLC.

Isolation and Purification of Natural Pyridin-3-ol Alkaloids

This protocol describes a general procedure for the isolation of pyridin-3-ol derivatives from natural sources, such as marine sponges.[3]

Materials:

-

Lyophilized biological material (e.g., marine sponge)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: The lyophilized and ground biological material is extracted sequentially with a mixture of DCM and MeOH (1:1) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol to yield several fractions.

-

Size-Exclusion Chromatography: The bioactive fractions are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

-

Final Purification: The final purification is achieved by reversed-phase HPLC on a C18 column using a gradient of water and acetonitrile with 0.1% trifluoroacetic acid to afford the pure pyridin-3-ol derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of novel pyridin-3-ol derivatives is paramount for their development as therapeutic agents. Many pyridine-based compounds have been identified as potent kinase inhibitors.[4][5]

Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridinopyrimidine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR kinases.[6]

Caption: Inhibition of the PI3K/mTOR signaling pathway by a novel pyridin-3-ol derivative.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical procedure to determine the inhibitory activity of a novel compound against a target kinase.

Caption: General experimental workflow for determining the IC50 value in a kinase inhibition assay.

This technical guide provides a foundational understanding of the processes involved in the discovery and isolation of novel pyridin-3-ol derivatives. The combination of robust synthetic and isolation protocols, comprehensive biological evaluation, and a deep understanding of the underlying mechanism of action is essential for the successful development of these promising compounds into next-generation therapeutics.

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical Modeling of 6-(2-Methoxyphenyl)pyridin-3-ol: A Computational Guide for Drug Discovery and Molecular Design

This technical whitepaper provides a comprehensive theoretical framework for the molecular modeling of 6-(2-Methoxyphenyl)pyridin-3-ol. Tailored for researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies, hypothetical data interpretation, and potential experimental validation protocols. The approaches detailed herein are grounded in established computational chemistry practices and are designed to elucidate the structural, electronic, and potential biological properties of this novel pyridine derivative.

Introduction

Substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, acting as hinges for kinase inhibitors, bioisosteres for phenols, and key pharmacophoric elements in a range of therapeutic agents. The specific compound, 6-(2-Methoxyphenyl)pyridin-3-ol, combines this privileged core with a methoxyphenyl substituent, a group known to influence pharmacokinetic properties and receptor binding interactions. Theoretical modeling provides a powerful, resource-efficient avenue to predict the molecular characteristics of such compounds before their synthesis, guiding rational drug design and hypothesis-driven experimental work.

This guide presents a hypothetical, yet methodologically rigorous, exploration of 6-(2-Methoxyphenyl)pyridin-3-ol using Density Functional Theory (DFT) for quantum chemical calculations and molecular docking to probe potential protein-ligand interactions.

Computational Methodologies

A multi-faceted computational approach is proposed to build a comprehensive profile of 6-(2-Methoxyphenyl)pyridin-3-ol. The workflow begins with the optimization of the molecular structure and calculation of its intrinsic properties, followed by an investigation of its potential interactions within a biological target.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry and electronic properties of the title compound. These calculations provide foundational data for understanding the molecule's stability, reactivity, and spectroscopic signature.

Protocol:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Methodology: All calculations are performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.[3]

-

Geometry Optimization: The initial 3D structure of 6-(2-Methoxyphenyl)pyridin-3-ol is optimized without constraints in the gas phase. The convergence criteria are set to the default values of the software.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Analysis: The optimized geometry is used to calculate key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) surface.

Molecular Docking

To investigate the potential of 6-(2-Methoxyphenyl)pyridin-3-ol as a therapeutic agent, molecular docking studies can be performed. Based on the activities of similar pyridine-containing molecules, a relevant protein target such as the mTOR kinase (PDB ID: 4JT6) is selected for this hypothetical study.[1]

Protocol:

-

Software: AutoDock Vina, Schrödinger Suite, or similar molecular docking software.

-

Ligand Preparation: The DFT-optimized structure of 6-(2-Methoxyphenyl)pyridin-3-ol is used. Gasteiger charges are computed, and rotatable bonds are defined.

-

Receptor Preparation: The crystal structure of the target protein (e.g., mTOR, PDB: 4JT6) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using the appropriate force field.

-

Grid Generation: A docking grid box is defined to encompass the active site of the receptor, typically centered on the position of the co-crystallized inhibitor.

-

Docking Simulation: The prepared ligand is docked into the receptor's active site using a validated docking algorithm. Multiple binding poses are generated and ranked based on their predicted binding affinity (scoring function).

-

Interaction Analysis: The best-scoring poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical calculations. These values are illustrative and serve as a template for presenting actual computational results.

Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (hydroxyl) | 1.358 |

| C-N (pyridine) | 1.335 | |

| C-C (inter-ring) | 1.485 | |

| C-O (methoxy) | 1.365 | |

| Bond Angles (°) | C-N-C (pyridine) | 117.5 |

| C-C-O (hydroxyl) | 119.8 | |

| C-C-C (inter-ring) | 121.0 | |

| Dihedral Angle (°) | Pyridine - Phenyl | 45.2 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl (-OH) | 3650 (sharp) |

| C-H stretch | Aromatic | 3100 - 3000 |

| C=N, C=C stretch | Pyridine Ring | 1610, 1580, 1470 |

| C-O stretch | Hydroxyl, Ether | 1250, 1030 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 4.63 eV |

| Dipole Moment | 2.15 Debye |

Table 4: Hypothetical Molecular Docking Results against mTOR (PDB: 4JT6)

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 6-(2-Methoxyphenyl)pyridin-3-ol | -7.8 | Val2240, Met2345 | Hydrogen Bond (with -OH) |

| Trp2239, Tyr2225 | Pi-Stacking, Hydrophobic | ||

| Reference Inhibitor | -9.5 | Val2240, Asp2357 | Hydrogen Bond, Salt Bridge |

Experimental Protocols for Validation

Theoretical models are most powerful when validated by experimental data. The following protocols outline the synthesis and characterization necessary to confirm the computational predictions.

Synthesis Protocol

A plausible synthetic route could involve a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

Procedure:

-

Starting Materials: 6-chloropyridin-3-ol and (2-methoxyphenyl)boronic acid.

-

Reaction: To a solution of 6-chloropyridin-3-ol (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) as the catalyst and K₂CO₃ (3.0 eq) as the base.

-

Conditions: The reaction mixture is purged with argon and heated to 90 °C for 12 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-(2-Methoxyphenyl)pyridin-3-ol.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be used to confirm the chemical structure, including the connectivity of the pyridine and phenyl rings and the positions of the substituents. The experimental chemical shifts can be compared with those predicted by DFT calculations using the GIAO method.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The experimental FTIR spectrum will be recorded and compared with the predicted vibrational frequencies from DFT calculations. Key peaks, such as the O-H stretch of the hydroxyl group and the C-O stretches, should correlate with the theoretical data.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

This guide outlines a robust theoretical framework for the characterization of 6-(2-Methoxyphenyl)pyridin-3-ol. By integrating DFT calculations and molecular docking, researchers can generate a detailed profile of the molecule's structural, electronic, and potential biological properties. The hypothetical data and protocols presented here serve as a comprehensive roadmap for initiating computational studies on this and related molecules. The synergy between these theoretical predictions and subsequent experimental validation is crucial for accelerating the discovery and development of novel chemical entities in the fields of medicinal chemistry and materials science.

References

A Technical Guide to Quantum Chemical Calculations of Methoxyphenylpyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of methoxyphenylpyridines. This class of compounds is of significant interest in medicinal chemistry and materials science, and computational methods offer a powerful tool for elucidating their electronic structure, reactivity, and potential biological activity. This guide details the prevalent computational methodologies, presents key quantitative data from various studies, and outlines the logical workflow for performing such calculations.

Theoretical Framework and Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the molecular properties of methoxyphenylpyridine derivatives. These methods allow for the accurate prediction of geometries, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT)

DFT is a widely used method due to its favorable balance of computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.

Commonly Employed Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular choices for organic molecules, providing a good description of molecular geometries and energies.[1][2][3][4][5]

-

B3PW91 (Becke, 3-parameter, Perdew-Wang 91): Another hybrid functional that is often used and provides results comparable to B3LYP.[1]

-

PBE0 and PBE: These functionals are also utilized, with PBE being more time-efficient, though sometimes at the cost of accuracy compared to hybrid functionals like B3LYP.[6]

Commonly Employed Basis Sets:

-

Pople-style basis sets: 6-31G, 6-31G(d,p), 6-311++G(d,p) are frequently used, with the inclusion of polarization (d,p) and diffuse (++) functions being important for describing non-covalent interactions and accurately representing the electron density, especially in heteroatomic systems.[1][2][3][4][5][7][8][9]

-

def2-TZVP: This triple-zeta valence basis set with polarization is also a robust choice for accurate calculations.[10]

Ab Initio Methods

While more computationally demanding, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be employed, often for benchmarking purposes.[8]

Experimental Protocols: A Computational Approach

The following outlines a typical workflow for the quantum chemical investigation of a methoxyphenylpyridine derivative.

Molecular Structure Input and Optimization

The initial step involves generating the 3D structure of the target molecule. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure. The geometry is then optimized to find the minimum energy conformation on the potential energy surface. This is a critical step as all subsequent property calculations are dependent on the optimized geometry.[8]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed. These serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions using Potential Energy Distribution (PED) analysis.[2][4][5]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[2][4][9][11]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.[1][2][4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[2][4][12]

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can be directly compared with experimental data for structure validation.[1][7]

Solvation Effects

To model the behavior of methoxyphenylpyridines in a specific solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[13] For a more explicit treatment of solvent-solute interactions, cluster models where the solute is surrounded by a shell of solvent molecules can be used.[10]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations of various methoxyphenylpyridine derivatives and related structures from the literature.

Table 1: Calculated Structural Parameters of Methoxyphenyl Derivatives

| Molecule | Method/Basis Set | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| 2-Methoxy-4-[(...)]phenyl-2-methylbenzoate[1] | B3LYP/6-311G(d,p) | C-O (methoxy) | 1.36 | C-O-C (methoxy) | 117.5 |

| (E)-1-(4-methoxyphenyl)-...-carbohydrazide[7] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.369 | C-O-C (methoxy) | 117.8 |

| 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone[9] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.365 | C-O-C (methoxy) | 118.2 |

| 4-methoxypyrimidin-5-ol[3] | B3LYP/6-311++G(d,p) | C4-O7 (methoxy) | 1.358 | C5-C4-O7 | 125.1 |

| 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one[5] | B3LYP/6-311++G(d,p) | C-O (methoxy) | 1.364 | C-O-C (methoxy) | 118.2 |

Table 2: Calculated Electronic Properties of Methoxyphenyl Derivatives

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Methoxy-4-[(...)]phenyl-2-methylbenzoate[1] | B3LYP/6-311G(d,p) | -6.23 | -1.85 | 4.38 | 4.58 |

| 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone[9] | B3LYP/6-311++G(d,p) | -6.12 | -2.49 | 3.63 | 3.85 |

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine[2] | B3LYP/6-311++G(d,p) | -5.20 | -0.68 | 4.52 | 2.24 |

| 4-methoxypyrimidin-5-ol[3] | B3LYP/6-311++G(d,p) | -6.45 | -1.52 | 4.93 | 3.21 |

| 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one[5] | B3LYP/6-311++G(d,p) | -5.87 | -2.43 | 3.44 | 3.98 |

Visualizing Computational Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of quantum chemical calculations and key theoretical concepts.

Caption: A typical workflow for quantum chemical calculations.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. openaccesspub.org [openaccesspub.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journalijar.com [journalijar.com]

- 9. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Tiered Strategy for the Biological Activity Screening of 6-(2-Methoxyphenyl)pyridin-3-ol

Introduction: Rationale and Scientific Context

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][] The subject of this guide, 6-(2-Methoxyphenyl)pyridin-3-ol, integrates this potent pyridine core with two other pharmacologically significant moieties: a methoxyphenyl group and a pyridin-3-ol structure.

The methoxy group on a phenyl ring is a common feature in molecules with anticancer and anti-inflammatory effects, often influencing ligand-protein binding and downstream signaling pathways.[3][4] Furthermore, the hydroxyl group at the 3-position of the pyridine ring not only contributes to the molecule's electronic properties and potential for hydrogen bonding but also presents a strategic site for developing water-soluble prodrugs.[5]

Given this structural rationale, a systematic and logically tiered screening approach is essential to efficiently identify and characterize the primary biological activities of 6-(2-Methoxyphenyl)pyridin-3-ol. This document outlines a validated workflow, progressing from foundational characterization to broad-spectrum bioactivity and finally to targeted, hypothesis-driven assays. The protocols herein are designed to be self-validating, providing researchers with a robust framework for investigation.

Part 1: Foundational Physicochemical Characterization

Directive: Before initiating cell-based assays, it is imperative to understand the compound's fundamental physicochemical properties. These data are critical for ensuring accurate dosing, avoiding experimental artifacts, and obtaining reproducible results.

Protocol 1.1: Aqueous Solubility Assessment (Kinetic Method)

Principle: This assay determines the kinetic solubility of the test compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS) by rapid precipitation. This is crucial for preparing stock solutions and ensuring the compound does not precipitate in the culture medium during experiments.

Methodology:

-

Prepare a high-concentration stock solution of 6-(2-Methoxyphenyl)pyridin-3-ol (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.

-

Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.

-

Prepare a serial dilution series directly in the plate.

-

Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to equilibrate.

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

In parallel, analyze the clear supernatant of each well using HPLC-UV or LC-MS/MS to quantify the concentration of the dissolved compound.

-

The highest concentration that remains clear (low turbidity) and is confirmed by quantitative analysis is determined as the kinetic solubility.

Protocol 1.2: Chemical Stability in Assay Medium

Principle: This protocol assesses the stability of the compound in the complete cell culture medium over the typical duration of a cell-based experiment (e.g., 48-72 hours). Degradation of the compound can lead to a loss of activity or the formation of active metabolites, confounding data interpretation.

Methodology:

-

Prepare the complete cell culture medium to be used in subsequent assays (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Spike the medium with 6-(2-Methoxyphenyl)pyridin-3-ol to a final concentration relevant for screening (e.g., 10 µM).

-